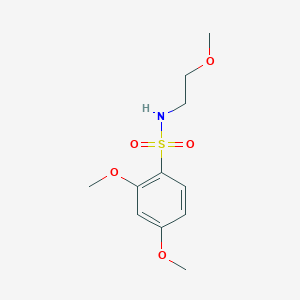
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide, also known as DMEBS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide involves the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory cytokines. Moreover, this compound has been found to inhibit the activity of β-glucuronidase, an enzyme that is involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. Moreover, this compound has been found to reduce the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It exhibits low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in animal models, which limits its potential for clinical translation.
Direcciones Futuras
There are several future directions for the research on 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide. One potential direction is the development of novel drug formulations that increase its solubility and bioavailability. Additionally, further studies are needed to investigate the efficacy of this compound in animal models and its potential for clinical translation. Moreover, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. Finally, the anti-microbial properties of this compound need to be further investigated to identify potential applications in the field of antibiotic development.
Conclusion
In conclusion, this compound is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-cancer, anti-inflammatory, and anti-microbial properties and has been extensively studied for its mechanism of action and biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, including the development of novel drug formulations, further studies in animal models, and the identification of potential targets for drug development.
Métodos De Síntesis
The synthesis of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide involves the reaction between 2,4-dimethoxybenzenesulfonyl chloride and 2-methoxyethylamine in the presence of a base. This reaction results in the formation of this compound as a white solid with a melting point of 102-104°C. The purity of the compound can be confirmed through various techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been found to reduce the expression of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, this compound has been found to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of novel antibiotics.
Propiedades
Fórmula molecular |
C11H17NO5S |
|---|---|
Peso molecular |
275.32 g/mol |
Nombre IUPAC |
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H17NO5S/c1-15-7-6-12-18(13,14)11-5-4-9(16-2)8-10(11)17-3/h4-5,8,12H,6-7H2,1-3H3 |
Clave InChI |
HDXTWULYYJLGQJ-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C=C(C=C1)OC)OC |
SMILES canónico |
COCCNS(=O)(=O)C1=C(C=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)

![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)


![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)
![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)
![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)
![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]indoline](/img/structure/B224881.png)